molecular formula C18H17FN4O4 B2843781 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034421-26-4

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide

カタログ番号: B2843781
CAS番号: 2034421-26-4
分子量: 372.356
InChIキー: HKZRVPLMLJOJRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H17FN4O4 and its molecular weight is 372.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that integrates multiple functional groups, which may contribute to various pharmacological effects. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N5O5, with a molecular weight of approximately 395.4 g/mol. The structure includes an oxadiazole ring and a pyridine derivative, which are known to influence biological interactions and activities.

PropertyValue
Molecular FormulaC19H17N5O5
Molecular Weight395.4 g/mol
CAS Number2034413-84-6

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, oxadiazole derivatives have shown efficacy in inhibiting cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest. Specific studies have demonstrated that related compounds can inhibit key signaling pathways involved in tumor growth.

Antimicrobial Properties

The presence of the pyridine ring suggests potential antimicrobial activity. Similar compounds have been reported to possess broad-spectrum antibacterial and antifungal properties. This activity is likely mediated through the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Compounds with oxadiazole structures are often investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating the cytotoxic effects of oxadiazole derivatives found that certain compounds significantly inhibited the growth of breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
  • Antimicrobial Activity : In vitro tests demonstrated that derivatives similar to this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.
  • Anti-inflammatory Activity : Research involving animal models showed that compounds with similar structures reduced paw edema in rats, indicating effective anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Substitution reactions under alkaline conditions to introduce pyridyl or oxadiazole moieties (e.g., coupling 6-ethoxypyridine derivatives with oxadiazole precursors) .
  • Condensation reactions using condensing agents like DCC (dicyclohexylcarbodiimide) to form acetamide linkages .
  • Reduction steps (e.g., iron powder in acidic media) to convert nitro intermediates to anilines .
  • Characterization via TLC monitoring and purification via recrystallization or column chromatography .

Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structure?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH stretches at ~3468 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.9–7.5 ppm, methoxy groups at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 430.2 [M+1] for related analogs) .
  • Elemental Analysis : Validates stoichiometry (discrepancies may indicate impurities; recalibrate synthesis if deviations exceed ±0.3%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reactivity during coupling steps .
  • Catalysts : Palladium-based catalysts improve cross-coupling efficiency for aryl-aryl bonds .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., nitro reductions) to minimize side reactions .
  • Base Optimization : Use K₂CO₃ or NaH for deprotonation in nucleophilic substitutions .

Q. How should researchers address contradictions in spectral or elemental analysis data?

  • Methodological Answer :

  • Case Example : In a related compound, elemental analysis showed N content at 6.57% vs. calculated 9.79% .
  • Troubleshooting Steps :

Verify stoichiometry of reactants and intermediates via quantitative NMR .

Repurify the product using preparative HPLC to remove unreacted starting materials .

Re-examine reaction conditions (e.g., moisture sensitivity, incomplete reductions) .

Q. What structural features influence the compound’s biological activity, and how can they be modified?

  • Methodological Answer :

  • Key Moieties :
  • Oxadiazole Ring : Enhances metabolic stability; modify via electrophilic substitution (e.g., introduce halogens for improved binding) .
  • Fluorophenoxy Group : Adjust substituents (e.g., para- vs. ortho-fluoro) to optimize target affinity .
  • Derivatization Strategies :
  • Reduction : Convert ketones to alcohols for hydrogen-bonding interactions .
  • Substitution : Replace ethoxy groups with methoxy or amino to alter pharmacokinetics .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the oxadiazole ring .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide bond .
  • Temperature : Stable at –20°C; avoid repeated freeze-thaw cycles to prevent crystallinity loss .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Core Modifications :
  • Introduce methyl/ethyl groups on the pyridine ring to assess steric effects .
  • Replace the fluorophenoxy group with thiophene or pyrrole for π-π stacking studies .
  • Functionalization :
  • Add sulfonyl or phosphoryl groups to enhance solubility .
  • Use click chemistry (e.g., azide-alkyne cycloaddition) for rapid library generation .

Q. How should conflicting bioactivity data across analogs be analyzed?

  • Methodological Answer :

  • Comparative Studies :
  • Use analogs from ’s structural table to correlate substituents (e.g., chlorophenyl vs. methylphenyl) with activity trends .
  • Statistical Modeling :
  • Apply QSAR (Quantitative SAR) to identify critical descriptors (e.g., logP, polar surface area) .
  • Target Validation :
  • Perform enzyme inhibition assays (e.g., IC₅₀ comparisons) to confirm mechanistic hypotheses .

特性

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4/c1-2-25-16-8-7-12(9-21-16)18-22-17(27-23-18)10-20-15(24)11-26-14-6-4-3-5-13(14)19/h3-9H,2,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZRVPLMLJOJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。